![molecular formula C18H19NO4 B2597212 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034492-80-1](/img/structure/B2597212.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is based on a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Scientific Research Applications
- Furan derivatives, including benzofuran-based compounds, have garnered attention due to their antibacterial properties . Researchers have explored the synthesis and evaluation of novel furan derivatives as potential antimicrobial agents.
- Substituted benzofurans have demonstrated significant anticancer activities . Specifically, compound 36 (a benzofuran derivative) exhibited cell growth inhibitory effects against various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.
- Furan compounds, including benzofuran derivatives, have been associated with anti-inflammatory and analgesic effects . These properties make them potential candidates for pain management and inflammation-related conditions.
- Furan-based compounds have been explored for their anti-ulcer and diuretic properties . Understanding the mechanisms underlying these effects could lead to the development of therapeutic agents.
Antibacterial Activity
Anticancer Potential
Anti-Inflammatory and Analgesic Properties
Anti-Ulcer and Diuretic Effects
Other Therapeutic Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-8-14(12(2)22-11)17(20)19-10-18(3,21)16-9-13-6-4-5-7-15(13)23-16/h4-9,21H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVMBIRCSOGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide |
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